Fluorophosphoric acid

Description

Fluorophosphoric acid, anhydrous appears as a colorless liquid. Corrosive to metals and tissue. Used in metal cleaning, as a chemical polishing agent and as a catalyst.

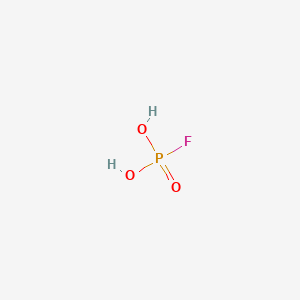

Structure

3D Structure

Properties

IUPAC Name |

fluorophosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMPOCYEZONEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2PO3F, FH2O3P | |

| Record name | FLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075309 | |

| Record name | Phosphorofluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorophosphoric acid, anhydrous appears as a colorless liquid. Corrosive to metals and tissue. Used in metal cleaning, as a chemical polishing agent and as a catalyst., Colorless liquid; [Hawley] | |

| Record name | FLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monofluorophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALL PROPORTIONS IN COLD WATER | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.818 @ 25 °C/4 °C | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.45 | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

HF, phosphoric acid, difluorophosphoric acid, hexafluorophosphoric acid (chemicals are in equilibrium with each other) | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

13537-32-1 | |

| Record name | FLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorofluoridic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13537-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monofluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorofluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorophosphoric acid, 70 WT.% solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW87A7KU3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONOFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophosphoric acid (H₂PO₃F), also known as monofluorophosphoric acid, is a phosphorus oxyacid in which one of the hydroxyl groups of phosphoric acid is substituted by a fluorine atom. This substitution imparts unique chemical and physical properties that make it a compound of interest in various industrial and research applications, including metal treatment, catalysis, and as a precursor for the synthesis of fluorinated compounds. In the context of drug development, fluorinated molecules often exhibit enhanced metabolic stability, bioavailability, and binding affinity, making fluorophosphoric acid and its derivatives valuable reagents. This guide provides a comprehensive overview of the core physical and chemical properties of fluorophosphoric acid, detailed experimental methodologies for its synthesis and characterization, and visual representations of its key chemical processes.

Physical Properties

Fluorophosphoric acid is a colorless, practically odorless, and viscous liquid at room temperature.[1][2] Upon cooling to -78 °C, it does not crystallize but solidifies into a rigid glass.[1][2] This reluctance to crystallize suggests that the bulk liquid, while approximating the composition of H₂PO₃F, is not a pure compound.[2]

Table 1: Physical Properties of Fluorophosphoric Acid

| Property | Value | Reference |

| Molecular Formula | H₂PO₃F | [2] |

| Molecular Weight | 99.985 g/mol | [2] |

| Appearance | Colorless, viscous liquid | [1][2] |

| Odor | Practically odorless | [2] |

| Density | 1.818 g/cm³ at 25 °C | [2] |

| Melting Point | -78 °C (-108 °F; 195 K) | [2] |

| Boiling Point | Decomposes upon heating | [2] |

| Solubility in water | Soluble and miscible in all proportions | [2] |

Chemical Properties

Fluorophosphoric acid is a dibasic acid, meaning it can donate two protons in solution. Its chemical behavior is characterized by its acidity and its susceptibility to hydrolysis.

Table 2: Chemical Properties of Fluorophosphoric Acid

| Property | Value | Reference |

| CAS Number | 13537-32-1 | [2] |

| Acidity (pKa) | pKa₁ = 5.5, pKa₂ ≈ 8.5 | [2] |

| Reactivity | Reacts with bases, hydrolyzes in water, corrosive to metals and glass | [1][2] |

Acidity

Fluorophosphoric acid is a dibasic acid with two dissociation constants, pKa₁ = 5.5 and pKa₂ ≈ 8.5.[2] An aqueous solution exhibits the typical behavior of a dibasic acid, with the first neutralization point occurring at approximately pH 3.5 and the second at pH 8.5.[1]

Hydrolysis

When diluted with water, fluorophosphoric acid undergoes hydrolysis to produce phosphoric acid and hydrogen fluoride (B91410).[2] This reaction is a critical consideration when handling aqueous solutions of the acid.

Reactivity

Fluorophosphoric acid is a corrosive substance that can cause severe skin burns and eye damage.[2] It is corrosive to metals and glass, particularly in the presence of moisture, due to the generation of hydrofluoric acid upon hydrolysis.[1] It is not flammable.[2]

Experimental Protocols

Synthesis of Fluorophosphoric Acid

Method 1: Reaction of Phosphorus Pentoxide with Hydrogen Fluoride

This is the primary commercial method for producing fluorophosphoric acid.[2]

-

Principle: Phosphorus pentoxide (P₄O₁₀) reacts with anhydrous or concentrated hydrogen fluoride (HF) to yield fluorophosphoric acid. The stoichiometry of the reaction can be controlled to favor the formation of monofluorophosphoric acid over other fluorinated phosphoric acids.

-

General Procedure:

-

In a suitable corrosion-resistant reactor (e.g., made of platinum, lead, or a fluoropolymer), place anhydrous or concentrated hydrogen fluoride.

-

Gradually add phosphorus pentoxide to the hydrogen fluoride with stirring, while controlling the temperature of the exothermic reaction.

-

The resulting mixture contains a solution of fluorophosphoric acids. The composition can be influenced by the ratio of reactants and the reaction conditions.

-

Due to the difficulty in separating the components by distillation, the crude product is often used directly, or further purification steps may be employed if a higher purity is required.

-

Method 2: Hydrolysis of Phosphorus Oxyfluoride

A less pure product can be obtained through the controlled hydrolysis of phosphorus oxyfluoride (POF₃).[2]

-

Principle: The hydrolysis of phosphorus oxyfluoride proceeds in a stepwise manner, first producing difluorophosphoric acid (HPO₂F₂) and subsequently monofluorophosphoric acid (H₂PO₃F).[2]

-

General Procedure:

-

Phosphorus oxyfluoride is carefully reacted with a controlled amount of water.

-

The initial reaction yields difluorophosphoric acid and hydrogen fluoride: POF₃ + H₂O → HPO₂F₂ + HF[2]

-

Further hydrolysis of the difluorophosphoric acid produces monofluorophosphoric acid: HPO₂F₂ + H₂O → H₂PO₃F + HF[2]

-

Careful control of the stoichiometry of water is crucial to prevent complete hydrolysis to phosphoric acid.

-

Characterization of Fluorophosphoric Acid

Determination of Acidity (pKa) by Potentiometric Titration

-

Principle: The pKa values of a weak acid can be determined by titrating a solution of the acid with a strong base and monitoring the pH change. The pH at the half-equivalence points corresponds to the pKa values.

-

General Procedure:

-

Prepare a standard solution of sodium hydroxide (B78521) (NaOH) of known concentration.

-

Accurately weigh a sample of fluorophosphoric acid and dissolve it in deionized water to create a solution of known concentration.

-

Calibrate a pH meter using standard buffer solutions.

-

Place the fluorophosphoric acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Slowly add the standardized NaOH solution from a burette in small increments.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration past the second equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa₁ is the pH at the midpoint of the volume of NaOH required to reach the first equivalence point, and the pKa₂ is the pH at the midpoint between the first and second equivalence points.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This technique is highly effective for characterizing phosphorus-containing compounds. The chemical shift and coupling constants in the ³¹P NMR spectrum of fluorophosphoric acid can provide information about the phosphorus environment and the presence of P-F bonds. A proton-decoupled ³¹P{¹H} experiment is often preferred to simplify the spectrum.[3]

-

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for analysis. The chemical shift and coupling to phosphorus (J-coupling) can confirm the structure and purity of the sample.[4]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds.

-

Sample Preparation: A thin film of the liquid sample can be placed between two infrared-transparent windows (e.g., KBr or NaCl plates) for analysis. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the liquid sample.

-

Expected Absorptions: The FTIR spectrum of fluorophosphoric acid would be expected to show characteristic absorption bands for P=O, P-O-H, O-H, and P-F bonds.

-

-

Raman Spectroscopy:

-

Principle: Raman spectroscopy provides information about the vibrational modes of a molecule by analyzing the inelastic scattering of monochromatic light.

-

Procedure: A small amount of the liquid sample is placed in a suitable container (e.g., a glass capillary) and irradiated with a laser. The scattered light is collected and analyzed to generate the Raman spectrum. This technique can be used to identify the characteristic vibrational modes of the PO₄ skeleton.[5]

-

Visualizations

Synthesis of Fluorophosphoric Acid via Hydrolysis of Phosphorus Oxyfluoride

Caption: Stepwise hydrolysis of phosphorus oxyfluoride to yield fluorophosphoric acid.

Hydrolysis of Fluorophosphoric Acid

References

- 1. Fluorophosphoric acid | H2PO3F | CID 24267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Raman- and infrared-spectroscopic investigations of dilute aqueous phosphoric acid solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Laboratory Synthesis of Monofluorophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory-scale synthesis of monofluorophosphoric acid (H₂PO₃F), a compound of interest in various chemical and pharmaceutical research fields. The document details established synthetic methodologies, presents quantitative data, outlines experimental protocols, and includes critical safety information for handling the hazardous reagents involved.

Introduction

Monofluorophosphoric acid is a phosphorus oxyacid in which one of the hydroxyl groups of phosphoric acid is replaced by a fluorine atom. Its salts, particularly sodium monofluorophosphate, are widely recognized for their application in dental care products to prevent caries. In the context of research and drug development, fluorinated phosphate (B84403) analogues are of significant interest for their potential to modulate biological processes. This guide focuses on the preparation of the free acid, a crucial precursor for further chemical elaborations.

Synthetic Methodologies

Two primary methods for the laboratory synthesis of anhydrous monofluorophosphoric acid have been well-documented, primarily stemming from foundational patent literature. Both methods involve the use of highly corrosive and hazardous fluorine-containing reagents and must be conducted with extreme caution in a well-ventilated laboratory setting, preferably within a fume hood designed for work with hydrofluoric acid.

Synthesis from Anhydrous Metaphosphoric Acid and Anhydrous Hydrofluoric Acid

This method relies on the direct reaction between anhydrous metaphosphoric acid (HPO₃) and anhydrous hydrofluoric acid (HF). The reaction proceeds to give monofluorophosphoric acid in high yield.

Reaction Scheme:

Caption: Reaction of metaphosphoric acid and HF.

Synthesis from Phosphorus Pentoxide and Hydrofluoric Acid

This approach utilizes the reaction of phosphorus pentoxide (P₂O₅) with hydrofluoric acid. The stoichiometry of the reactants can be adjusted to favor the formation of monofluorophosphoric acid. This method may also produce difluorophosphoric acid (HPO₂F₂) as a byproduct, which can be separated.

Reaction Scheme:

Caption: Synthesis from phosphorus pentoxide.

Quantitative Data Summary

The following tables summarize the quantitative data derived from the foundational literature for the synthesis of monofluorophosphoric acid.

Table 1: Synthesis via Metaphosphoric Acid and Anhydrous HF

| Parameter | Value | Reference |

| Reactants | ||

| Anhydrous Metaphosphoric Acid | 80 g | [1] |

| Anhydrous Hydrofluoric Acid | 20 g | [1] |

| Product | ||

| Theoretical Yield | ~100 g | Calculated |

| Elemental Analysis (Theoretical) | ||

| Phosphorus (P) | 31.0% | Calculated |

| Fluorine (F) | 19.0% | Calculated |

| Elemental Analysis (Actual) | ||

| Phosphorus (P) | 31.1% | [1] |

| Fluorine (F) | 18.8% | [1] |

| Reported Yield | Virtually quantitative | [1] |

Table 2: Synthesis via Phosphorus Pentoxide and Anhydrous HF

| Parameter | Value | Reference |

| Reactants | ||

| Phosphorus Pentoxide (P₂O₅) | 142 g (1 mole) | [2] |

| Anhydrous Hydrofluoric Acid (HF) | 60 g (3 moles) | [2] |

| Products (after distillation) | ||

| Monofluorophosphoric Acid (residue) | 176.2 g | [2] |

| Difluorophosphoric Acid (distillate) | 24.2 g | [2] |

| Purity of Monofluorophosphoric Acid | Technical grade | [2] |

Experimental Protocols

The following are detailed experimental protocols based on the established methods. Extreme caution must be exercised when handling anhydrous hydrofluoric acid. All manipulations should be performed in a specialized fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis from Anhydrous Metaphosphoric Acid

Materials and Equipment:

-

Anhydrous metaphosphoric acid (HPO₃)

-

Anhydrous hydrofluoric acid (HF)

-

Platinum or stainless steel reaction vessel with a pressure-tight seal

-

Magnetic stirrer

-

Cooling bath (ice-water or water bath)

-

Vacuum pump

Workflow Diagram:

Caption: Workflow for H₂PO₃F synthesis from HPO₃.

Procedure:

-

In a platinum or stainless steel reaction vessel, place 165.7 g of anhydrous metaphosphoric acid.

-

Cool the vessel in a water bath.

-

Carefully add 44.3 g of liquid anhydrous hydrofluoric acid to the vessel.

-

Seal the vessel tightly and stir the mixture mechanically until a homogenous, clear, oily liquid is formed.

-

Once the reaction is complete, connect the vessel to a vacuum pump.

-

Evacuate the vessel to a pressure of approximately 3 mmHg.

-

Gently heat the vessel to about 50°C in a water bath for several hours to remove any excess volatile materials, primarily unreacted HF.[1]

-

The remaining liquid is anhydrous monofluorophosphoric acid.

Protocol 2: Synthesis from Phosphorus Pentoxide

Materials and Equipment:

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous hydrofluoric acid (HF)

-

Pressure-tight reaction vessel (e.g., stainless steel)

-

Heating and stirring capabilities

-

Distillation apparatus suitable for vacuum and corrosive materials

Workflow Diagram:

References

Fluorophosphoric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of its Chemical Properties, Synthetic Applications, and Relevance in Biochemical Research

Core Chemical Information

| Identifier | Value |

| CAS Number | 13537-32-1 |

| Molecular Formula | H₂PO₃F |

Physicochemical Properties of Fluorophosphoric Acid

| Property | Value |

| Molecular Weight | 99.99 g/mol |

| Appearance | Colorless, viscous liquid |

| Density | 1.83 g/mL at 25 °C |

| Solubility | Very soluble in water |

| pKa | pKa1 ≈ 3.5, pKa2 ≈ 8.5 |

Applications in Organic Synthesis

Fluorophosphoric acid serves as a versatile and efficient catalyst in various organic transformations. Its acidic nature, coupled with the presence of the fluorine atom, imparts unique catalytic properties. One notable application is in the synthesis of heterocyclic compounds of significant interest in medicinal chemistry.

Experimental Protocol: Catalytic Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles

A highly efficient, one-pot synthesis of 1,2-disubstituted benzimidazoles can be achieved using fluorophosphoric acid as a catalyst.[1] This method offers several advantages, including mild reaction conditions, short reaction times, and high yields.[1][2][3]

Reaction Scheme:

Caption: General reaction scheme for the fluorophosphoric acid-catalyzed synthesis of benzimidazoles.

Procedure:

-

To a solution of o-phenylenediamine (1 mmol) and a substituted aldehyde (2 mmol) in ethanol (3 mL), add fluorophosphoric acid (5 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with water.

-

The resulting solid product is then filtered, washed with water, and dried.

Table of Results for the Synthesis of Benzimidazole Derivatives:

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 1-benzyl-2-phenyl-1H-benzo[d]imidazole | 5 | 89 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 10 | 85 |

| 3 | 4-Methylbenzaldehyde | 1-(4-methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole | 15 | 82 |

| 4 | 4-Methoxybenzaldehyde | 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 12 | 86 |

| 5 | 2-Nitrobenzaldehyde | 1-(2-nitrobenzyl)-2-(2-nitrophenyl)-1H-benzo[d]imidazole | 25 | 75 |

This methodology can be extended to the synthesis of benzoxazoles and benzothiazoles by using 2-aminophenol (B121084) and 2-aminothiophenol, respectively, in place of o-phenylenediamine.[1]

Applications in Drug Discovery and Biochemical Research

Organofluorine compounds play a crucial role in modern drug discovery. The introduction of fluorine can significantly alter the physicochemical and pharmacokinetic properties of a molecule. While fluorophosphoric acid itself is not typically incorporated directly into drug molecules, its derivatives, particularly fluorophosphates, are valuable tools for researchers.

Fluorophosphate (B79755) Nucleotide Analogues as ¹⁹F NMR Probes

Fluorophosphate analogues of nucleotides are powerful tools for studying the activity of nucleotide-processing enzymes using ¹⁹F NMR spectroscopy.[4][5][6] These analogues, where a non-bridging oxygen in the phosphate (B84403) chain is replaced by fluorine, can act as substrates or inhibitors, allowing for real-time monitoring of enzymatic reactions.

Experimental Protocol: Synthesis of Fluorophosphate Nucleotide Analogues

Several synthetic strategies exist for the preparation of fluorophosphate nucleotide analogues. A common approach involves the use of a fluorinating agent with a nucleoside phosphorimidazolide derivative.[4][5][6]

Caption: Simplified workflow for the synthesis of fluorophosphate nucleotide analogues.

Summary of Synthesized Fluorophosphate Nucleotide Analogues:

| Nucleobase | Phosphate Chain Length | Modifications |

| Adenine (A) | Mono-, Di-, Tri-, Tetra- | Thio, Borano, Imido, Methylene |

| Guanine (G) | Mono-, Di-, Tri- | - |

| Cytosine (C) | Mono-, Di- | - |

| Uracil (U) | Mono-, Di- | - |

| 7-methylguanine (m⁷G) | Mono-, Di-, Tri- | - |

These synthesized analogues have been successfully used to monitor the activity of various enzymes, including the human DcpS enzyme, a therapeutic target for spinal muscular atrophy.[4][5][6]

Biochemical Studies with Fluorophosphate Analogues

Fluorophosphate and other organophosphorus compounds are widely studied as enzyme inhibitors.[7][8][9] They can act as mimics of the tetrahedral transition state of phosphate hydrolysis, leading to potent and often irreversible inhibition of enzymes such as serine proteases and acetylcholinesterases.[7] The stability of the P-F bond compared to the P-O bond in natural substrates makes these compounds valuable probes for studying enzyme mechanisms.

Hypothetical Signaling Pathway Inhibition

The inhibition of key enzymes by fluorophosphate analogues can have significant downstream effects on cellular signaling pathways. For example, the inhibition of a critical kinase in a cancer-related pathway could lead to the downregulation of cell proliferation and survival signals.

Caption: Diagram illustrating the hypothetical inhibition of a kinase signaling pathway by a fluorophosphate analogue.

Analytical Methods

The monitoring of reactions involving fluorophosphoric acid and the characterization of fluorinated products can be accomplished using a variety of analytical techniques. ¹H and ¹³C NMR spectroscopy are standard methods for structural elucidation.[2] For reactions involving fluorinated compounds, ¹⁹F NMR is a particularly powerful tool for both qualitative and quantitative analysis, allowing for the direct observation of fluorine-containing species.[4][5][6][10] Mass spectrometry is also crucial for determining the molecular weight and fragmentation patterns of the synthesized compounds.[10]

Safety and Handling Information

Fluorophosphoric acid is a corrosive and toxic substance that must be handled with extreme care in a well-ventilated fume hood.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.[11][12]

-

Inhalation: Avoid inhaling vapors or mists. If inhalation occurs, move to fresh air and seek immediate medical attention.[11]

-

Skin Contact: Causes severe skin burns. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]

-

Eye Contact: Causes severe eye damage. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[12]

-

Ingestion: Do not induce vomiting. If swallowed, rinse mouth with water and seek immediate medical attention.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container. Keep away from incompatible materials such as bases and metals.[12][13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of fluorophosphate nucleotide analogues and their characterization as tools for ¹⁹F NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nutrien-prod-asset.s3.us-east-2.amazonaws.com [nutrien-prod-asset.s3.us-east-2.amazonaws.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Acidity and pKa Values of Fluorophosphoric Acids

Abstract: This technical guide provides a comprehensive overview of the acidity and corresponding pKa values of the fluorophosphoric acid series: monofluorophosphoric acid (H₂PO₃F), difluorophosphoric acid (HPO₂F₂), and hexafluorophosphoric acid (HPF₆). It explores the profound impact of progressive fluorination on the parent phosphoric acid molecule, leading to a dramatic increase in acidic strength. This document includes a comparative analysis of their pKa values, detailed experimental protocols for their determination, and discusses their synthesis, reactions, and relevance in research and drug development. Visualizations of key concepts and experimental workflows are provided to facilitate understanding.

Introduction

Fluorophosphoric acids are a class of inorganic compounds derived from phosphoric acid by the substitution of one or more hydroxyl groups with fluorine atoms. This substitution has a significant impact on the electronic properties of the molecule, most notably its acidity. The high electronegativity of fluorine withdraws electron density from the phosphorus atom, which in turn weakens the O-H bonds and stabilizes the resulting conjugate base, making the acid stronger.

This family of acids, including monofluorophosphoric acid, difluorophosphoric acid, and hexafluorophosphoric acid, has found applications as catalysts in organic synthesis, in metal surface treatment, and as precursors for various materials and pharmaceutical compounds.[1][2][3] Understanding their pKa values is critical for controlling reaction mechanisms, developing new synthetic methodologies, and for applications in fields such as drug discovery, where the strategic incorporation of fluorine is a key tool for modulating a molecule's physicochemical properties.[4][5]

Acidity and pKa Values of Fluorophosphoric Acids

The acidity of an acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -log₁₀(Ka)). A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton.[6][7]

The progressive substitution of hydroxyl groups in phosphoric acid with highly electronegative fluorine atoms results in a significant increase in acidity. This trend is clearly demonstrated by the decreasing pKa values along the series from phosphoric acid to hexafluorophosphoric acid.

Data Presentation: pKa Values

The table below summarizes the experimentally determined and predicted pKa values for the fluorophosphoric acid series, with phosphoric acid included for reference.

| Compound Name | Formula | pKa1 | pKa2 | pKa3 | Reference(s) |

| Phosphoric Acid | H₃PO₄ | 2.15 | 7.20 | 12.38 | [8] |

| Monofluorophosphoric Acid | H₂PO₃F | 5.5 | 8.5 | N/A | [1] |

| Difluorophosphoric Acid | HPO₂F₂ | -0.11 (Predicted) | N/A | N/A | [9][10] |

| Hexafluorophosphoric Acid | HPF₆ | -20 (in water) | N/A | N/A | [11] |

Note: The pKa values for monofluorophosphoric acid correspond to its behavior as a dibasic acid.[1] The values for the much stronger difluoro- and hexafluorophosphoric acids are typically derived from theoretical predictions or measurements in non-aqueous systems due to their complete dissociation in water.

Structure-Acidity Relationship

The increasing acidity with higher degrees of fluorination is a classic example of the inductive effect. The fluorine atoms withdraw electron density, stabilizing the anionic conjugate base formed upon deprotonation and making the proton's removal more favorable.

Synthesis and Hydrolysis

Fluorophosphoric acids can be synthesized through several routes. Monofluorophosphoric acid is commercially produced by treating phosphorus pentoxide with hydrogen fluoride (B91410).[1] An alternative method involves the controlled hydrolysis of phosphorus oxyfluoride (POF₃), which proceeds stepwise.[1][12]

This sequential hydrolysis pathway first yields difluorophosphoric acid, followed by monofluorophosphoric acid, and ultimately, complete hydrolysis gives phosphoric acid.[12]

Experimental Determination of pKa

The method for determining the pKa of an acid depends heavily on its strength.

Experimental Protocol 1: Potentiometric Titration for Weaker Acids (e.g., Monofluorophosphoric Acid)

Potentiometric titration is a standard method for determining the pKa values of weak to moderately strong acids that exhibit a clear buffering region in aqueous solution.[13][14]

Objective: To determine the pKa values of monofluorophosphoric acid by monitoring pH changes during titration with a strong base.

Materials and Apparatus:

-

Monofluorophosphoric acid solution of known concentration (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

Methodology:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Pipette a precise volume (e.g., 50.0 mL) of the monofluorophosphoric acid solution into the beaker.

-

Apparatus Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration:

-

Record the initial pH of the acid solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly near the equivalence points, reduce the volume of the increments (e.g., 0.1 mL) to obtain a more detailed curve.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH required to reach the first and second equivalence points (the points of steepest inflection).

-

The pKa₁ is equal to the pH at the point where half of the volume to the first equivalence point has been added (the first half-equivalence point).

-

The pKa₂ is equal to the pH at the point midway between the first and second equivalence points.

-

Methodologies for Strong Acids (e.g., Difluoro- and Hexafluorophosphoric Acid)

Strong acids like difluorophosphoric acid and hexafluorophosphoric acid completely dissociate in water, meaning a titration curve in an aqueous medium will not show a useful buffering region.[15] Therefore, their pKa values cannot be determined by the standard method described above. Instead, acidity is assessed using:

-

Non-Aqueous Titrations: Using a very weakly basic solvent to differentiate the acid strengths.

-

Spectroscopic Methods: Techniques like NMR spectroscopy can be used to measure the equilibrium between the protonated and deprotonated species under specific conditions.[13]

-

Computational Chemistry: Quantum mechanical calculations are often used to predict the pKa values of very strong acids. The "predicted" value for difluorophosphoric acid is likely derived from such methods.[9][10]

Relevance in Drug Development and Research

The incorporation of fluorine into molecules is a cornerstone of modern drug design, used to enhance metabolic stability, binding affinity, and bioavailability.[4][5][16] While fluorophosphoric acids themselves are generally too corrosive for direct therapeutic use, they are valuable in related research and synthesis.

-

Catalysis: Fluorophosphoric acids can act as efficient catalysts for various organic transformations, including the synthesis of heterocyclic compounds that are important scaffolds in many pharmaceutical agents.[2]

-

Fluorination Reagents: They can serve as precursors or reagents in fluorination reactions, a critical step in the synthesis of many modern drugs.

-

Pharmaceutical Formulations: The salt of monofluorophosphoric acid, sodium monofluorophosphate, is a widely used active ingredient in toothpaste to prevent tooth decay, demonstrating a key application in healthcare.[1][17] It is considered more biosafe than sodium fluoride and can act on both the surface and deeper layers of tooth enamel.[18][19]

Safety and Handling

Fluorophosphoric acids are hazardous materials that must be handled with extreme caution.

-

Corrosivity: All fluorophosphoric acids are highly corrosive to skin, eyes, and mucous membranes.[1][20] Contact can cause severe chemical burns, and eye damage can be permanent.[1]

-

Toxicity: They are toxic if swallowed, inhaled, or in contact with skin.[21] Inhalation may cause severe burns to the respiratory system.[1]

-

Reactivity: They react with water, sometimes vigorously, to produce hydrofluoric acid and heat.[9][22] They also react with many metals to release flammable hydrogen gas.[9][23]

-

Handling Precautions: Always work in a well-ventilated fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, chemical safety goggles, and a face shield.[24][25] Ensure an eyewash station and safety shower are immediately accessible.

Conclusion

The fluorophosphoric acids represent a clear and compelling example of how the inductive effect of substituents can be used to tune molecular properties. The progressive replacement of hydroxyl groups with fluorine atoms increases the acidity by over 20 orders of magnitude from phosphoric acid to hexafluorophosphoric acid. This dramatic change underscores the powerful influence of fluorine in chemistry. A thorough understanding of the pKa values, synthetic routes, and handling requirements of these potent acids is essential for their safe and effective use as catalysts and reagents in academic research and industrial applications, including the development of new pharmaceutical agents.

References

- 1. Fluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. datainsightsmarket.com [datainsightsmarket.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. global.oup.com [global.oup.com]

- 9. DIFLUOROPHOSPHORIC ACID CAS#: 13779-41-4 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. hexafluorophosphoric acid [chemister.ru]

- 12. Difluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. Sodium Monofluorophosphate - Descrizione [tiiips.com]

- 18. Monofluorophosphate is hydrolyzed by alkaline phosphatase and mimics the actions of NaF on skeletal tissues, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fluorophosphoric acid | H2PO3F | CID 24267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Difluorophosphoric acid | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Hexafluorophosphoric acid | 16940-81-1 [amp.chemicalbook.com]

- 24. fishersci.com [fishersci.com]

- 25. epa.gov [epa.gov]

hydrolysis process of fluorophosphoric acid in aqueous solutions

An In-depth Technical Guide on the Hydrolysis of Fluorophosphoric Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of fluorophosphoric acids (monofluorophosphoric acid and difluorophosphoric acid) in aqueous solutions. It covers the reaction pathways, kinetics, influencing factors, and detailed experimental protocols for studying this process. The information is intended for professionals in research and development who work with or encounter fluoride-containing compounds.

Introduction to Fluorophosphoric Acid Hydrolysis

Fluorophosphoric acids, existing primarily as monofluorophosphoric acid (H₂PO₃F) and difluorophosphoric acid (HPO₂F₂), are inorganic compounds of interest in various industrial and pharmaceutical applications. For instance, sodium monofluorophosphate is a common additive in dentifrice for preventing tooth decay.[1] Understanding the stability and hydrolysis of these compounds in aqueous environments is critical, as the process releases fluoride (B91410) and phosphate (B84403) ions, which can have significant biological and chemical effects.[1] The hydrolysis is a stepwise process, with the ultimate products being phosphoric acid and hydrofluoric acid.[2]

The Stepwise Hydrolysis Pathway

The hydrolysis of fluorophosphoric acids proceeds through a sequence of reactions where fluorine atoms are progressively replaced by hydroxyl (-OH) groups. The process typically starts from the more fluorinated species, difluorophosphoric acid, which hydrolyzes to form monofluorophosphoric acid. This is then followed by the hydrolysis of monofluorophosphoric acid to phosphoric acid.[2]

The overall reaction sequence is as follows:

-

Hydrolysis of Difluorophosphoric Acid: HPO₂F₂ + H₂O → H₂PO₃F + HF[2]

-

Hydrolysis of Monofluorophosphoric Acid: H₂PO₃F + H₂O → H₃PO₄ + HF[3]

These reactions are influenced by factors such as pH and temperature, which will be discussed in subsequent sections.

Kinetics and Mechanism

The hydrolysis of monofluorophosphoric acid (H₂PO₃F) has been studied in detail. The reaction rate is highly dependent on the pH of the solution.

pH Dependence

In aqueous solution, monofluorophosphoric acid exists in three forms depending on the pH: H₂PO₃F, HPO₃F⁻, and PO₃F²⁻. The rate of hydrolysis is slow for the anionic species (HPO₃F⁻ and PO₃F²⁻) but is significantly faster in acidic conditions.[3] The kinetics in acidic solution are described by a pseudo-first-order reaction, with the rate being dependent on the concentration of both H₂PO₃F and H⁺ ions.[3]

The kinetic expression in acidic solution is: -dC/dt = k[H₂PO₃F][H⁺] Where C is the total formal concentration of all monofluorophosphate species.[3]

Proposed Mechanism in Acidic Solution

A proposed mechanism for the acid-catalyzed hydrolysis involves the formation of a protonated complex as an intermediate. This intermediate is then attacked by a water molecule, leading to the final products.[3]

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis has been quantified under various conditions. The data below is summarized from the kinetic study of monofluorophosphoric acid by Devonshire and Rowley (1962).[3]

Table 1: Pseudo First-Order Rate Constants (k_obs) for H₂PO₃F Hydrolysis at Various Temperatures [3]

| Temperature (°C) | Initial [H₂PO₃F] (M) | Initial [HClO₄] (M) | k_obs x 10⁵ (sec⁻¹) |

| 27.0 | 0.0962 | 0.962 | 0.493 |

| 27.0 | 0.0962 | 1.924 | 1.04 |

| 40.0 | 0.0962 | 0.962 | 2.50 |

| 40.0 | 0.0962 | 1.924 | 5.23 |

| 80.0 | 0.0481 | 0.481 | 16.5 |

| 80.0 | 0.0481 | 0.962 | 34.0 |

Note: The data illustrates the dependence of the observed rate constant on both temperature and acid concentration.

The Arrhenius energy of activation for the hydrolysis of H₂PO₃F in acidic solution has been determined to be 16.3 ± 1 kcal/mole.[3]

A study on the acid hydrolysis of sodium monofluorophosphate in hydrochloric acid also showed that at higher acid concentrations (1.0 M and 2.0 M HCl), the reaction order is higher than pseudo-first order, with a discrepancy between the rate of fluoride release and orthophosphate release.[1]

Table 2: Hydrolysis of 0.1 M Sodium Monofluorophosphate in 1.0 M HCl at Different Temperatures [1]

| Time (min) | % F⁻ Released at 40°C | % PO₄³⁻ Released at 40°C | % F⁻ Released at 50°C | % PO₄³⁻ Released at 50°C | % F⁻ Released at 60°C | % PO₄³⁻ Released at 60°C |

| 15 | 1.9 | 2.1 | 3.9 | 4.3 | 7.9 | 8.8 |

| 30 | 3.8 | 4.2 | 7.6 | 8.4 | 14.8 | 16.5 |

| 60 | 7.2 | 8.0 | 14.0 | 15.6 | 26.5 | 29.5 |

| 120 | 13.0 | 14.8 | 24.5 | 27.5 | 43.0 | 48.0 |

| 240 | 22.8 | 26.0 | 39.5 | 45.0 | 63.5 | 71.0 |

Experimental Protocols for Studying Hydrolysis

A systematic approach is required to accurately study the kinetics of fluorophosphoric acid hydrolysis. This involves careful preparation of solutions, precise control of reaction conditions, and reliable analytical methods to monitor the reaction progress.

Materials and Preparation

-

Fluorophosphoric Acid Solutions: Monofluorophosphoric acid can be prepared from its salts (e.g., Na₂PO₃F) through ion-exchange methods.[3] The initial concentration should be accurately determined.

-

Acid/Buffer Solutions: Standardized solutions of strong acids (e.g., perchloric acid, hydrochloric acid) or appropriate buffers are used to maintain a constant pH throughout the experiment.[1][3]

-

Reagents: All chemicals used should be of reagent quality. Carbonate-free sodium hydroxide (B78521) is required for titrations.[3]

General Experimental Workflow

The study of hydrolysis kinetics typically follows the workflow outlined below.

Key Analytical Methodologies

The progress of the hydrolysis reaction can be monitored by measuring the decrease in the concentration of the fluorophosphate (B79755) species or the increase in the concentration of the products (orthophosphate and fluoride).

-

Determination of Orthophosphate:

-

Protocol: Aliquots of the reaction mixture are taken at specific time intervals.

-

The orthophosphate produced is often determined spectrophotometrically as the phosphomolybdate complex.

-

A standard spectrophotometer is used to measure the absorbance at the appropriate wavelength.[3]

-

-

Measurement of Increase in Acidity:

-

Protocol: The hydrolysis of H₂PO₃F to H₃PO₄ and HF results in an increase in titratable acidity.

-

Aliquots are withdrawn and can be titrated with a standardized solution of carbonate-free sodium hydroxide to determine the increase in acid concentration over time.[3]

-

-

Fluoride Ion-Selective Electrode (ISE):

-

Protocol: An ISE is used to directly measure the concentration of free fluoride ions (F⁻) produced during hydrolysis.

-

The reaction aliquot is typically mixed with a total ionic strength adjustment buffer (TISAB) to maintain constant ionic strength and pH, and to decomplex any fluoride ions.

-

The electrode potential is measured and compared to a calibration curve prepared from standard fluoride solutions under the same conditions.[1]

-

-

³¹P and ¹⁹F NMR Spectroscopy:

-

Protocol: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to identify and quantify the different phosphorus- and fluorine-containing species in the solution simultaneously.

-

³¹P NMR can distinguish between H₂PO₃F, HPO₂F₂, H₃PO₄, and other phosphate species.

-

¹⁹F NMR can be used to monitor the parent fluorophosphate and the product, HF.

-

Aliquots are taken from the reaction, and their NMR spectra are recorded. The relative integrals of the peaks corresponding to each species are used to determine their concentrations over time.[4][5]

-

Conclusion

The hydrolysis of fluorophosphoric acid in aqueous solutions is a stepwise process that is highly sensitive to environmental conditions, particularly pH and temperature. The reaction is slow under neutral or basic conditions but is significantly accelerated by acid. Kinetic studies have established a pseudo-first-order dependence on both the acid and monofluorophosphoric acid concentrations in acidic media, with a mechanism proceeding through a protonated intermediate. A thorough understanding of these hydrolysis pathways and kinetics, achievable through the experimental protocols detailed in this guide, is essential for predicting the stability and fate of these compounds in various applications, from industrial catalysis to pharmaceutical formulations.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Anhydrous Fluorophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of anhydrous fluorophosphoric acid (H₂PO₃F). Due to a notable scarcity of direct experimental data in publicly accessible literature for the anhydrous form of this compound, this document synthesizes information from related fluorinated phosphoric acids and analogous compounds to present a scientifically grounded, albeit theoretical, perspective on its decomposition pathways. Detailed experimental protocols for robust thermal analysis are also provided to guide researchers in this area.

Executive Summary

Anhydrous fluorophosphoric acid is a corrosive, viscous liquid with applications as a catalyst and in metal treatment. While it is known to be hydrolytically and thermally unstable, specific quantitative data on its decomposition profile is limited. General information suggests that little decomposition occurs up to 185°C under vacuum.[1] Upon heating at atmospheric pressure, it is expected to decompose, releasing corrosive and toxic fumes.[1] This guide extrapolates from the known thermal behavior of phosphoric acid (H₃PO₄), difluorophosphoric acid (HPO₂F₂), and hexafluorophosphoric acid (HPF₆) to propose a likely decomposition mechanism involving intermolecular condensation and the elimination of hydrogen fluoride (B91410) (HF).

Thermal Stability and Proposed Decomposition Pathway

The thermal decomposition of anhydrous fluorophosphoric acid is likely to proceed through two primary, potentially overlapping, pathways: intermolecular condensation (dehydration) and the elimination of hydrogen fluoride.

Intermolecular Condensation

Similar to its parent compound, phosphoric acid, which undergoes condensation to form pyrophosphoric acid at temperatures around 213°C, fluorophosphoric acid is expected to form fluorinated pyrophosphate analogues through the elimination of water at elevated temperatures.[2]

Proposed Reaction: 2 H₂PO₃F → H₃P₂O₅F₂ + H₂O

This resulting difluoropyrophosphoric acid could undergo further condensation to form higher-order polyphosphates.

Elimination of Hydrogen Fluoride and Phosphorus Oxyfluorides

Drawing parallels with the decomposition of other fluorinated acids like hexafluorophosphoric acid (decomposes to PF₅ and HF) and difluorophosphoric acid (emits toxic fumes of POₓ and F⁻), a key decomposition route for fluorophosphoric acid is expected to be the elimination of hydrogen fluoride.[3][4][5] This could lead to the formation of various phosphorus oxyfluorides.

Proposed Reactions: H₂PO₃F → HPO₃ + HF Further decomposition and rearrangement of intermediates could yield phosphoryl fluoride (POF₃) and other phosphorus oxides (PₓOᵧ).

The diagram below illustrates the proposed logical relationship for the decomposition of anhydrous fluorophosphoric acid.

Caption: Proposed decomposition pathways for anhydrous H₂PO₃F.

Quantitative Data from Related Compounds

| Compound | Formula | Decomposition Temperature | Decomposition Products | Citations |

| Fluorophosphoric Acid | H₂PO₃F | >185°C (under vacuum, little decomposition) | Corrosive/toxic fumes (unspecified) | [1] |

| Phosphoric Acid | H₃PO₄ | ~213°C (forms pyrophosphoric acid) | H₂O, H₄P₂O₇, PₓOᵧ (at very high temps) | [2][6] |

| Difluorophosphoric Acid | HPO₂F₂ | Thermally unstable | POₓ, F⁻ containing fumes, HF, H₃PO₄ (on hydrolysis) | [4][5][7] |

| Hexafluorophosphoric Acid | HPF₆ | Unstable when dry, decomposes at 25°C; decomposes on heating | HF, PF₅ | [1][3][8] |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of anhydrous fluorophosphoric acid, a combination of Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and Differential Scanning Calorimetry (DSC) is recommended.

TGA-MS Analysis

This technique measures the change in mass of a sample as a function of temperature while identifying the evolved gaseous decomposition products.

Methodology:

-

Sample Preparation: Due to the hygroscopic and corrosive nature of anhydrous H₂PO₃F, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox). A small sample size (0.5 - 5 mg) is recommended to prevent saturation of the MS detector.[9]

-

Instrumentation: A TGA instrument coupled to a quadrupole mass spectrometer via a heated transfer line (typically heated to ~200-250°C to prevent condensation of evolved products).

-

TGA Parameters:

-

Crucible: Platinum or ceramic (alumina) crucible.

-

Purge Gas: Inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min. Argon may be preferred to avoid interference with nitrogen-containing fragments at m/z 14 and 28.[9]

-

Temperature Program:

-

Isothermal hold at 30-40°C for 5-10 minutes to allow for signal stabilization.

-

Ramp from 40°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: A combination of scan mode (e.g., m/z 10-200) for initial identification of unknown products and selected ion monitoring (SIM) or "peak jump" mode for tracking expected products (e.g., m/z 18 for H₂O, m/z 20 for HF, m/z 85 for POF₂⁺ fragment).[10]

-

The following diagram illustrates a typical TGA-MS experimental workflow.

Caption: Workflow for TGA-MS analysis of evolved gases.

DSC Analysis

This technique measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: As with TGA-MS, sample preparation must be performed in an inert atmosphere. Samples (2-10 mg) should be hermetically sealed in aluminum or gold-plated stainless steel pans to contain corrosive vapors. A pinhole may be added to the lid if controlled release is desired, but this should be done with caution.

-

Instrumentation: A Differential Scanning Calorimeter capable of operating in the desired temperature range.

-

DSC Parameters:

-

Reference: An empty, hermetically sealed pan of the same type used for the sample.

-

Purge Gas: Inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20°C).

-

Ramp to an upper temperature (e.g., 300°C) at a heating rate of 10°C/min. The upper-temperature limit should be chosen based on TGA results to avoid excessive decomposition and instrument contamination.

-

-

-

Data Analysis: The resulting thermogram is analyzed for endothermic (e.g., melting, boiling, decomposition) and exothermic (e.g., crystallization, some decomposition reactions) events.

Conclusion

While direct experimental evidence for the thermal decomposition of anhydrous fluorophosphoric acid is sparse, a theoretical pathway involving intermolecular condensation and elimination of hydrogen fluoride provides a robust framework for understanding its thermal instability. The decomposition of related compounds such as phosphoric acid, difluorophosphoric acid, and hexafluorophosphoric acid strongly supports the proposed formation of water, hydrogen fluoride, and various phosphorus oxyfluorides as primary decomposition products. Definitive characterization requires rigorous experimental analysis, and the TGA-MS and DSC protocols outlined in this guide provide a clear and safe methodology for researchers to pursue this work. Such studies are critical for ensuring the safe handling, storage, and application of this compound in research and industrial settings.

References

- 1. Buy Hexafluorophosphoric acid | 16940-81-1 [smolecule.com]

- 2. Phosphoric acid [erplan.net]

- 3. Hexafluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 4. DIFLUOROPHOSPHORIC ACID CAS#: 13779-41-4 [chemicalbook.com]

- 5. DIFLUOROPHOSPHORIC ACID | 13779-41-4 [chemicalbook.com]

- 6. isolab.ess.washington.edu [isolab.ess.washington.edu]

- 7. Difluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 8. Hexafluorophosphoric acid | HPF6 | CID 16211447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. m.youtube.com [m.youtube.com]

Commercial Production of Fluorophosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorophosphoric acid (H₂PO₃F), a specialty chemical with significant applications in metal treatment, catalysis, and as a precursor for various pharmaceutical and agrochemical compounds, is produced commercially through carefully controlled synthesis routes. This technical guide provides an in-depth overview of the core commercial production methods, including detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Primary Commercial Production Method: Reaction of Phosphorus Pentoxide (P₂O₅) with Hydrogen Fluoride (B91410) (HF)

The most prevalent commercial method for producing fluorophosphoric acid involves the direct reaction of phosphorus pentoxide with hydrogen fluoride.[1] This process is valued for its directness and scalability. The reaction proceeds through the formation of various fluorinated phosphoric acid species, with the final product composition being highly dependent on the stoichiometry of the reactants and the reaction conditions.

Underlying Chemistry

The fundamental reaction involves the progressive fluorination of phosphorus pentoxide. The overall reaction can be summarized as follows:

P₂O₅ + 2HF + H₂O → 2H₂PO₃F

This equation represents the ideal stoichiometry for the formation of monofluorophosphoric acid. In practice, the reaction is more complex and can yield a mixture of monofluorophosphoric acid (H₂PO₃F), difluorophosphoric acid (HPO₂F₂), and other polyphosphoric species. The relative proportions of these products are controlled by the molar ratio of the reactants.

Experimental Protocol

A typical commercial-scale process involves the following steps:

-

Reactant Charging: Anhydrous or highly concentrated hydrogen fluoride is charged into a sealed, corrosion-resistant reactor. Suitable materials for reactor construction include steel alloys lined with inert polymers like PTFE or specialized nickel-based alloys.

-

Controlled Addition of P₂O₅: Phosphorus pentoxide is added to the hydrogen fluoride in a controlled manner to manage the exothermic nature of the reaction. The addition is often done portion-wise or via a screw feeder to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction is typically carried out in a closed vessel to prevent the loss of volatile hydrogen fluoride. The temperature is maintained within a specific range, often with cooling jackets, to ensure the desired product distribution and to prevent the formation of undesirable byproducts. While specific temperatures are proprietary to manufacturers, they generally fall within a range that balances reaction rate with product stability.

-

Agitation: Continuous and vigorous agitation is crucial to ensure intimate contact between the solid P₂O₅ and the liquid/gaseous HF, promoting a complete and uniform reaction.

-

Product Recovery and Purification: After the reaction is complete, the crude fluorophosphoric acid is transferred to a purification stage. Purification methods can include:

-

Distillation: To separate monofluorophosphoric acid from more volatile components like unreacted HF and difluorophosphoric acid.

-

Extraction: Liquid-liquid extraction may be employed to remove specific impurities.

-

Stripping: Inert gas stripping can be used to remove dissolved volatile impurities.

-

Quantitative Data

The yield and purity of fluorophosphoric acid are highly dependent on the molar ratio of P₂O₅ to HF and the concentration of the hydrofluoric acid used. The following table summarizes the theoretical product distribution based on varying reactant ratios, as derived from established chemical principles. Actual industrial yields will be slightly lower due to process inefficiencies.

| Molar Ratio (P₂O₅:HF) | Predominant Product(s) | Theoretical Yield of H₂PO₃F | Notes |

| 1:2 | Monofluorophosphoric Acid (H₂PO₃F) | High | This ratio favors the formation of the desired monofluorophosphoric acid. |

| 1:3 | Mixture of Mono- and Difluorophosphoric Acids | Moderate | An excess of HF leads to the formation of difluorophosphoric acid (HPO₂F₂). |

| 1:4 | Difluorophosphoric Acid (HPO₂F₂) | Low | Primarily yields difluorophosphoric acid. |

Note: This data is illustrative of the chemical principles involved. Actual commercial yields and purities are proprietary and can vary based on the specific process parameters and purification techniques employed.

Secondary Production Method: Hydrolysis of Phosphorus Oxyfluoride (POF₃)

An alternative, though less common, commercial route to fluorophosphoric acid involves the controlled hydrolysis of phosphorus oxyfluoride (POF₃).[1] This method proceeds in a stepwise manner, first producing difluorophosphoric acid, which is then further hydrolyzed to monofluorophosphoric acid.

Underlying Chemistry

The hydrolysis of phosphorus oxyfluoride occurs in two main stages:

-

POF₃ + H₂O → HPO₂F₂ + HF

-

HPO₂F₂ + H₂O → H₂PO₃F + HF

Careful control of the amount of water is essential to prevent complete hydrolysis to phosphoric acid (H₃PO₄).

Experimental Protocol

The industrial implementation of this method involves:

-

Reaction Setup: The reaction is carried out in a corrosion-resistant reactor capable of handling hydrofluoric acid.

-

Introduction of Reactants: Gaseous or liquid phosphorus oxyfluoride is introduced into the reactor. A stoichiometric amount of water is then carefully added. The addition is typically slow and controlled to manage the reaction rate and temperature.

-

Temperature and Pressure Control: The reaction conditions are maintained to favor the desired hydrolysis pathway. Temperature control is critical to prevent unwanted side reactions.

-

Monitoring: The reaction progress is monitored, often using in-situ analytical techniques, to determine the optimal point for product isolation.

-

Separation: The resulting mixture of fluorophosphoric acids and hydrofluoric acid is then subjected to purification processes, similar to those used in the P₂O₅/HF route, to isolate the desired monofluorophosphoric acid.

Process Visualization

The following diagrams illustrate the logical workflow for the primary commercial production method of fluorophosphoric acid.

Caption: Workflow for the commercial production of fluorophosphoric acid via the P₂O₅ and HF route.

Conclusion

The commercial production of fluorophosphoric acid is a well-established industrial process, primarily relying on the reaction between phosphorus pentoxide and hydrogen fluoride. The careful control of stoichiometry and reaction conditions is paramount to achieving high yields and purity of the desired monofluorophosphoric acid. The alternative route via the hydrolysis of phosphorus oxyfluoride offers another synthetic pathway, though it is less commonly employed on a large scale. Understanding these core production methods, including the detailed protocols and influencing factors, is essential for researchers and professionals working with this important chemical intermediate. Further research into optimizing reaction conditions and developing more efficient purification techniques continues to be an area of interest for improving the economic and environmental performance of fluorophosphoric acid production.

References

key differences between fluorophosphoric acid and hexafluorophosphoric acid

An In-depth Technical Guide to Fluorophosphoric and Hexafluorophosphoric Acids for Researchers and Drug Development Professionals

Executive Summary

Fluorophosphoric acid (FPA) and hexafluorophosphoric acid (HFPA) are both crucial reagents in various chemical applications, yet they possess fundamentally different structural, chemical, and functional properties. This guide provides a detailed comparison of their molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on their relevance to chemical research and pharmaceutical development. A comprehensive understanding of these differences is critical for their safe handling, appropriate application, and the successful design of synthetic pathways.

Molecular Structure and Core Chemical Identity

The primary distinction between the two acids lies in their molecular structure, which dictates their chemical behavior.

-

Fluorophosphoric Acid (H₂PO₃F): Also known as monofluorophosphoric acid, it is a substituted phosphoric acid. Structurally, it features a central phosphorus atom tetrahedrally bonded to two hydroxyl groups (-OH), one oxygen atom (=O), and one fluorine atom. It is a dibasic acid, meaning it can donate two protons.[1]

-

Hexafluorophosphoric Acid (HPF₆): This is a superacid that exists as an ionic species, even in concentrated solutions. It consists of a proton (H⁺) and a highly stable, non-coordinating hexafluorophosphate (B91526) anion ([PF₆]⁻).[2][3] The anion has an octahedral geometry with a central phosphorus atom surrounded by six fluorine atoms.[3] Unlike FPA, it is a monobasic acid.

Physicochemical Properties: A Comparative Analysis

The differing structures result in distinct physical and chemical properties, which are summarized below.

| Property | Fluorophosphoric Acid | Hexafluorophosphoric Acid |

| Molecular Formula | H₂PO₃F[1] | HPF₆[4] |

| Molar Mass | 99.985 g·mol⁻¹[1] | 145.972 g/mol [4] |

| Appearance | Colorless, viscous liquid[1] | Colorless oily liquid, typically as a 60-65% aqueous solution[2][5][6] |

| Density | ~1.818 g/cm³[1] | ~1.65 g/cm³ (for 60% solution)[2][5] |

| Melting Point | -78 °C (solidifies to a glass)[1][7] | Decomposes at 25 °C (anhydrous)[4] |

| Boiling Point | Decomposes[1] | Decomposes[8] |

| Solubility in Water | Yes, miscible[1][9] | Exists only in solution; reacts exothermically with water[4][10] |

| Acidity (pKa) | Dibasic: pKa₁ = 5.5, pKa₂ = 8.5[1] | Monobasic (Strong Acid): pKa ≈ -20 (estimated in water)[8] |

Synthesis and Commercial Preparation

The manufacturing processes for these acids are distinct, reflecting their different compositions and stability.

Fluorophosphoric Acid Synthesis

Commercial production typically involves the reaction of phosphorus pentoxide (P₄O₁₀) with hydrogen fluoride (B91410) (HF).[1] An alternative, less pure product can be made through the controlled hydrolysis of phosphorus oxyfluoride (POF₃).[1]

Reaction: P₂O₅ + 2HF + H₂O → 2H₂PO₃F

Hexafluorophosphoric Acid Synthesis

Hexafluorophosphoric acid is prepared by the direct reaction of phosphorus pentafluoride (PF₅) with hydrogen fluoride (HF).[3] It is typically generated and used in solution as the anhydrous form is unstable and decomposes.[4] Industrially, it is often produced by adding anhydrous HF to phosphoric acid or phosphorus pentoxide.[11][12][13]

Reaction: PF₅ + HF → HPF₆

Chemical Reactivity and Stability

Hydrolytic Stability

A critical difference is their behavior in water.

-

Fluorophosphoric Acid: When diluted with water, it hydrolyzes to produce phosphoric acid and hydrofluoric acid.[1][7]

-

Hexafluorophosphoric Acid: The [PF₆]⁻ anion is generally considered hydrolytically robust and non-coordinating.[3] However, solutions of HFPA are only stable in solution and hydrolyze slowly, especially when diluted, to form other fluorophosphoric acids (like HPO₂F₂ and H₂PO₃F) and ultimately phosphoric acid (H₃PO₄).[4][5] This hydrolysis is exothermic.[10]

Corrosivity and Reactivity

Both acids are highly corrosive to metals and living tissue.[1][5][7][10]

-

Fluorophosphoric Acid: It is corrosive and can cause severe skin burns and eye damage.[1]

-

Hexafluorophosphoric Acid: It is also extremely corrosive.[2][14] It reacts with active metals (e.g., aluminum, iron) to release flammable hydrogen gas.[6][10] Due to the frequent presence of HF from hydrolysis, it can etch glass.[2][10] It also reacts exothermically with bases.[6][10]

Applications in Research and Drug Development